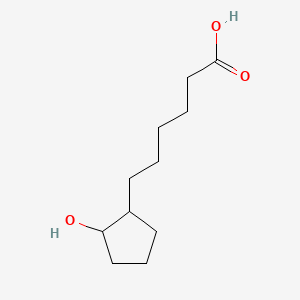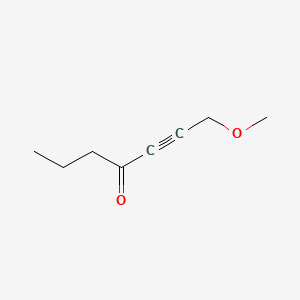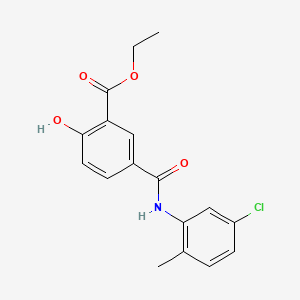
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound It is characterized by its benzoic acid core, substituted with a 5-chloro-2-methylphenyl group, an amino carbonyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through a substitution reaction. The amino carbonyl group is then added via a condensation reaction, and finally, the ethyl ester group is introduced through esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Solvent-free synthesis methods are also explored to make the process more eco-friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mecanismo De Acción
The mechanism by which Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 3,5-dichlorobenzoic acid share structural similarities.
Amino carbonyl compounds: Examples include N-phenylcarbamates and N-alkylcarbamates.
Ethyl esters: Ethyl benzoate and ethyl salicylate are structurally related esters.
Uniqueness
What sets Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38507-93-6 |
|---|---|
Fórmula molecular |
C17H16ClNO4 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-8-11(5-7-15(13)20)16(21)19-14-9-12(18)6-4-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21) |
Clave InChI |
QYSGSNCVNNCOII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



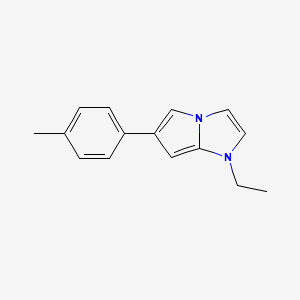
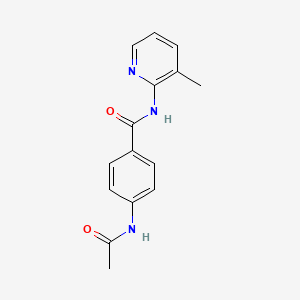

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
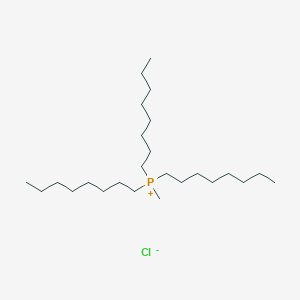

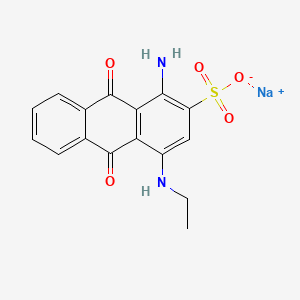


![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
